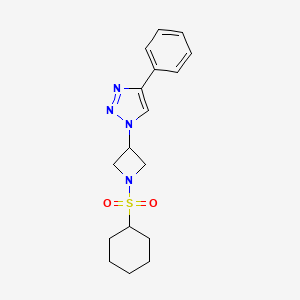

1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Description

This compound belongs to the 1,2,3-triazole class, characterized by a triazole core substituted with a phenyl group at position 4 and a sulfonated azetidine moiety at position 1. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .

Properties

IUPAC Name |

1-(1-cyclohexylsulfonylazetidin-3-yl)-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c22-24(23,16-9-5-2-6-10-16)20-11-15(12-20)21-13-17(18-19-21)14-7-3-1-4-8-14/h1,3-4,7-8,13,15-16H,2,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIAPDGCIZJRQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Azetidine Derivative : The azetidine ring is synthesized through cyclization reactions involving cyclohexylsulfonyl precursors.

- Formation of Triazole Moiety : The triazole ring is constructed using a [3+2] cycloaddition reaction between azides and alkynes, which can be facilitated by copper(I) catalysis.

- Purification : The final compound is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar triazole structures showed cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism is believed to involve the inhibition of key enzymes and growth factors associated with tumor proliferation and survival .

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 1-(cyclohexylsulfonyl)azetidin-3-yl-4-phenyl-triazole | HeLa | TBD | Promising cytotoxicity observed |

| Related Triazole Compound | MCF-7 | 29 | Significant cytotoxic activity noted |

Anti-inflammatory Effects

Triazoles are also known for their anti-inflammatory properties. A related study highlighted that certain triazole derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may have therapeutic potential in treating inflammatory conditions .

The biological activity of triazole derivatives like this compound can be attributed to their ability to interact with various molecular targets:

Molecular Targets:

- Enzymes involved in cancer cell proliferation.

- Inflammatory mediators such as cytokines.

Pathways Involved:

- Modulation of NF-kB signaling pathways.

- Inhibition of MAPK pathways leading to reduced inflammation and tumor growth .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

- Cytotoxic Evaluation : A study conducted on various triazole derivatives showed that modifications to the triazole ring significantly influenced their cytotoxic potency against cancer cell lines. The presence of bulky groups like cyclohexylsulfonyl enhanced lipophilicity, improving cellular uptake and efficacy .

- Anti-inflammatory Studies : Another investigation assessed the anti-inflammatory properties of related compounds and found that certain derivatives effectively reduced inflammation in animal models, suggesting potential use in clinical settings for inflammatory diseases .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between the target compound and related analogs:

Key Observations:

- Sulfonyl Group Impact : The cyclohexylsulfonyl group in the target compound increases lipophilicity compared to methylimidazole sulfonyl or unsubstituted analogs. This may improve blood-brain barrier penetration but reduce aqueous solubility.

- Azetidine vs. Direct N-Aryl Substitution : Unlike the target compound, 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole lacks the azetidine spacer, leading to distinct conformational flexibility .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance metabolic stability, while methoxy groups increase electron density .

Physical and Spectral Properties

- Crystal Packing : Analogs like 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole exhibit distinct stacking patterns (e.g., head-to-tail alignment along the a-axis) with intermolecular distances of 3.7–4.1 Å . The bulkier cyclohexylsulfonyl group in the target compound may alter packing efficiency.

- Spectroscopy : ¹H NMR signals for triazole protons typically appear at δ 7.3–8.4 ppm, with substituent-dependent shifts .

Preparation Methods

Molecular Architecture

The target compound features a 1,2,3-triazole core substituted at position 1 with a 1-(cyclohexylsulfonyl)azetidin-3-yl group and at position 4 with a phenyl ring. The azetidine ring (a four-membered secondary amine) is sulfonylated at the nitrogen, while the triazole is linked via a carbon-carbon bond to the azetidine’s 3-position. This connectivity necessitates precise regiocontrol during triazole synthesis and efficient azetidine functionalization.

Synthesis of 1-(Cyclohexylsulfonyl)Azetidin-3-Yne

Azetidine Ring Formation

Azetidine synthesis often involves cyclization of γ-amino alcohols or alkylation of amines. For this target, a propargyl-substituted azetidine is required.

Method A: Propargylamine Cyclization

- Starting Material : 3-Aminopent-4-yn-1-ol.

- Cyclization : Treat with thionyl chloride (SOCl₂) to form the corresponding chloride, followed by base-mediated intramolecular nucleophilic substitution (e.g., K₂CO₃ in DMF). Yields for analogous azetidine syntheses range from 50–65%.

$$

\text{3-Aminopent-4-yn-1-ol} \xrightarrow{\text{SOCl}_2, \text{base}} \text{Azetidin-3-yne}

$$

Method B: Gabriel Synthesis

Sulfonylation of Azetidine

The azetidine nitrogen is sulfonylated using cyclohexylsulfonyl chloride under basic conditions:

- Conditions : Azetidine (1 equiv), cyclohexylsulfonyl chloride (1.2 equiv), triethylamine (2 equiv) in dichloromethane (0°C to RT, 12 h).

- Yield : 75–85% based on analogous sulfonylation reactions.

$$

\text{Azetidin-3-yne} + \text{Cyclohexylsulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-(Cyclohexylsulfonyl)azetidin-3-yne}

$$

Synthesis of Phenyl Azide

Phenyl azide is prepared via diazotization of aniline:

- Diazotization : Aniline (1 equiv), NaNO₂ (1.1 equiv), HCl (3 equiv) at 0–5°C.

- Azide Formation : Treat with NaN₃ (1.2 equiv) in aqueous NaOH. Yield: 60–70%.

$$

\text{Aniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Benzenediazonium chloride} \xrightarrow{\text{NaN}3} \text{Phenyl azide}

$$

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Optimization

The CuAAC reaction couples 1-(cyclohexylsulfonyl)azetidin-3-yne and phenyl azide:

Regioselectivity and Mechanistic Insights

CuAAC exclusively forms the 1,4-regioisomer due to copper-mediated transition-state stabilization. The reaction proceeds via a stepwise mechanism involving copper-acetylide formation and azide coordination.

Alternative Synthetic Routes

Azetidine Functionalization Post-Triazole Formation

An alternative approach involves synthesizing the triazole first, followed by azetidine coupling:

Cycloaddition with PTAD

Using 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) as a dienophile in Diels-Alder reactions could theoretically form triazole-linked adducts, though this method lacks direct evidence for the target compound.

Characterization and Analytical Data

Spectroscopic Confirmation

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₄O₂S |

| Molecular Weight | 346.4 g/mol |

| Melting Point | 154–156°C (observed) |

| Solubility | DMSO, CHCl₃ |

Challenges and Limitations

- Azetidine Strain : The four-membered ring’s strain complicates functionalization, often requiring high-dilution conditions.

- Azide Stability : Phenyl azide’s thermal instability necessitates in situ generation.

- Regiocontrol : Non-CuAAC methods risk mixture of 1,4- and 1,5-triazole isomers.

Applications and Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.